molecular formula C35H38N6O6 B600948 N-Cilexetil Candesartan Ethyl Ester CAS No. 1391054-45-7

N-Cilexetil Candesartan Ethyl Ester

Cat. No. B600948
M. Wt: 638.73
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Cilexetil Candesartan Ethyl Ester” is an impurity of Candesartan Cilexetil . Candesartan cilexetil is a prodrug form of the potent angiotensin II receptor antagonist, candesartan . It is administered orally and is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract .


Molecular Structure Analysis

The molecular structure of “N-Cilexetil Candesartan Ethyl Ester” is complex. It has a molecular weight of 638.73 . More detailed information about its molecular structure was not found in the search results.


Physical And Chemical Properties Analysis

Candesartan cilexetil is a white to off-white powder with a molecular weight of 610.67. It is practically insoluble in water and sparingly soluble in methanol .

Scientific Research Applications

Stability in Analytical Procedures

N-Cilexetil Candesartan Ethyl Ester (Candesartan cilexetil) is subject to hydrolysis and transesterification during analytical processes like solid phase extraction. This can affect the linearity and reproducibility in chromatographic determinations. A study highlighted the importance of understanding these reactions to ensure the stability of labile drugs containing ester groups (Ferreirós et al., 2007).

Impurity Analysis

Impurities in Candesartan cilexetil, particularly in bulk drug samples, have been identified and characterized using LC/ESI-ITMS and NMR, providing insights into the drug's chemical integrity. The identification and understanding of these impurities are essential for quality control in pharmaceutical formulations (Raman et al., 2011).

Formulation and Drug Delivery

Candesartan cilexetil's solubility, dissolution, and stability have been improved using self-nanoemulsifying drug delivery systems. These systems have been shown to significantly increase the drug's release rate and extent compared to standard formulations, indicating potential benefits in drug delivery efficiency (Ali & Hussein, 2017).

Pharmacokinetic Improvements

Studies have explored various formulations, like solid lipid nanoparticles and nanocrystals, to enhance the oral bioavailability of Candesartan cilexetil. These approaches aim to overcome issues like poor aqueous solubility and enhance the drug's therapeutic efficacy (Dudhipala & Veerabrahma, 2016).

Drug-Drug Interaction and Metabolism

Understanding the interactions of Candesartan cilexetil with other compounds, such as its hydrolysis into active metabolites and its interaction with esterases, is crucial for effective drug development and use in therapy. Research in this area informs the safe and effective use of the drug in various therapeutic contexts (Yoshimura & Yasue, 2000).

Safety And Hazards

Candesartan cilexetil can cause fetal harm when administered to a pregnant woman . It is also very toxic to aquatic life . Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

ethyl 3-[[4-[2-[1-(1-cyclohexyloxycarbonyloxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N6O6/c1-4-44-33(42)29-16-11-17-30-31(29)40(34(36-30)45-5-2)22-24-18-20-25(21-19-24)27-14-9-10-15-28(27)32-37-38-39-41(32)23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAVCSABPBKRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C)OC(=O)OC6CCCCC6)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cilexetil Candesartan Ethyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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